2-[(4-Chlorobenzyl)sulfanyl]-5-(phenoxymethyl)-1,3,4-oxadiazole
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Substitution: The thiol group is substituted with a phenoxymethyl group using appropriate reagents and conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms. They have similar biological activities but may exhibit different potencies and selectivities.
Thiazoles: Thiazoles contain a sulfur atom in place of the oxygen atom in the oxadiazole ring. They are known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazoles: Triazoles have three nitrogen atoms in the ring and are widely used in medicinal chemistry for their antifungal and antiviral activities.
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENOXYMETHYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN2O2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(phenoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-8-6-12(7-9-13)11-22-16-19-18-15(21-16)10-20-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
ZROMCEXTEQYNDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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